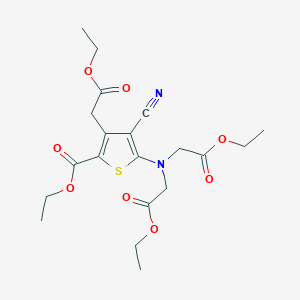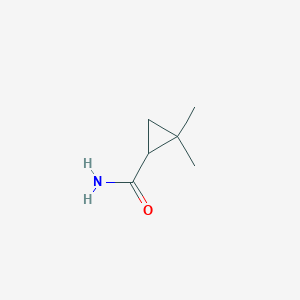
Ácido 5-metoxiantranílico HCl
Descripción general
Descripción
5-Methoxyanthranilic acid HCl is a chemical compound with the molecular formula C8H9NO3.HCl and a molecular weight of 203.62 . It is also known as 2-Amino-5-methoxybenzoic acid hydrochloride. This compound is a derivative of anthranilic acid and is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
5-Methoxyanthranilic acid HCl is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It’s known that cellular responses depend on the interactions of extracellular ligands, such as nutrients, growth factors, or drugs, with specific cell-surface receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methoxyanthranilic acid hydrochloride . For instance, dust formation should be avoided, and adequate ventilation should be ensured when handling the compound . .
Análisis Bioquímico
Biochemical Properties
Anthranilic acid, a structurally related compound, has been shown to regulate the subcellular localization of auxin transporters during root gravitropism . This suggests that 5-Methoxyanthranilic acid hydrochloride may interact with similar biomolecules and participate in similar biochemical reactions.
Cellular Effects
It is known that anthranilic acid, a structurally related compound, can influence cell function by regulating the subcellular localization of auxin transporters . This suggests that 5-Methoxyanthranilic acid hydrochloride may have similar effects on cell function.
Molecular Mechanism
It is known that anthranilic acid, a structurally related compound, can influence the subcellular localization of auxin transporters . This suggests that 5-Methoxyanthranilic acid hydrochloride may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that anthranilic acid, a structurally related compound, can influence the subcellular localization of auxin transporters . This suggests that 5-Methoxyanthranilic acid hydrochloride may have similar temporal effects in laboratory settings.
Metabolic Pathways
It is known that 5-Hydroxyanthranilic acid, a structurally related compound, was isolated and characterized as an intermediate in the metabolism of anthranilate by Nocardia opaca . This suggests that 5-Methoxyanthranilic acid hydrochloride may be involved in similar metabolic pathways.
Subcellular Localization
It is known that anthranilic acid, a structurally related compound, can influence the subcellular localization of auxin transporters . This suggests that 5-Methoxyanthranilic acid hydrochloride may have similar effects on its activity or function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methoxyanthranilic acid HCl can be synthesized by dissolving 5-methoxyanthranilic acid in a suitable solvent such as PBS (phosphate-buffered saline) at pH 7.4. The solution is stirred with heating at 40°C until fully dissolved, and the pH is adjusted to 7.4 with NaOH . This method ensures the compound is in its hydrochloride form, which is more stable and soluble.
Industrial Production Methods
Industrial production methods for 5-Methoxyanthranilic acid HCl typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxyanthranilic acid HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the methoxy or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Comparación Con Compuestos Similares
5-Methoxyanthranilic acid HCl can be compared with other similar compounds such as:
Anthranilic acid: A precursor to 5-Methoxyanthranilic acid HCl, used in the synthesis of various aromatic compounds.
4-Methoxyanthranilic acid: Another derivative of anthranilic acid with similar chemical properties but different substitution patterns.
2-Amino-5-methoxybenzoic acid: The non-hydrochloride form of 5-Methoxyanthranilic acid HCl, used in similar applications
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity.
Propiedades
IUPAC Name |
2-amino-5-methoxybenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-5-2-3-7(9)6(4-5)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYJEEJZNNXJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575796 | |
| Record name | 2-Amino-5-methoxybenzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1882-70-8 | |
| Record name | 2-Amino-5-methoxybenzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)




![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)
![(2,2,3,3-tetramethylcyclopropyl)[1-(4,4,4-trifluorobutyl)-1H-indol-3-yl]-methanone](/img/structure/B158927.png)


![pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate](/img/structure/B158932.png)
